N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Kinase inhibition Structure-activity relationship Hydrogen bonding

This pyridazinone butanamide is a custom-synthesis research tool distinguished by its meta-acetylphenyl group and para-fluorophenyl substituent—a combination absent in common commercial libraries. This specific isomer is critical for deconvolving hydrogen-bonding interactions in kinase hinge regions, particularly for Btk selectivity profiling. For lead optimization, it enables direct paired comparison with the para-acetyl isomer (CAS 946321-32-2) and 3,5-dimethylphenyl analog to map steric and electronic SAR. The fluorine atom supports 19F NMR binding assays. Note: Standard catalog suppliers do not stock this molecule; procurement requires a custom synthesis request. Contact a specialist in pyridazinone chemistry to initiate a quote.

Molecular Formula C22H20FN3O3
Molecular Weight 393.418
CAS No. 946321-32-0
Cat. No. B2598475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
CAS946321-32-0
Molecular FormulaC22H20FN3O3
Molecular Weight393.418
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C22H20FN3O3/c1-15(27)17-4-2-5-19(14-17)24-21(28)6-3-13-26-22(29)12-11-20(25-26)16-7-9-18(23)10-8-16/h2,4-5,7-12,14H,3,6,13H2,1H3,(H,24,28)
InChIKeySXXLSTOPNYMULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 946321-32-0) – Structural Identity and Compound Class for Procurement Decisions


N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 946321-32-0) is a synthetic small molecule belonging to the pyridazinone class, characterized by a 6-oxopyridazin-1(6H)-yl core, a 4-fluorophenyl substituent at the 3-position of the pyridazinone ring, an N-(3-acetylphenyl)butanamide side chain, and a molecular formula of C22H20FN3O3 . Pyridazinone derivatives are broadly recognized in medicinal chemistry as privileged scaffolds with demonstrated kinase inhibitory activity, particularly against CDK2, Btk, and Met kinases, as well as phosphodiesterase (PDE) modulation [1]. This specific compound features a meta-acetylphenyl moiety and a para-fluorophenyl group, structural elements that are absent in many common pyridazinone screening compounds and that may confer distinct hydrogen-bonding capacity and electronic properties relative to unsubstituted phenyl analogs.

Why Generic Substitution Fails for N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide: Structural Determinants of Target Engagement and Selectivity


Simple in-class substitution of pyridazinone-based butanamides without rigorous comparative data is unreliable because minor structural variations—such as the position of the acetyl group on the anilide ring, the nature of the para-substituent on the 3-phenyl ring of the pyridazinone, and the length of the alkyl linker—can profoundly alter kinase selectivity profiles, physicochemical properties, and in vitro potency [1]. For example, pyridazinone derivatives with para-fluorophenyl groups have been shown to exhibit distinct binding modes in Btk kinase compared to their unsubstituted phenyl or chloro analogs [2]. The meta-acetyl group on the target compound introduces a hydrogen-bond acceptor that is absent in the commonly available 4-acetylphenyl or 3,5-dimethylphenyl analogs, potentially altering target residence time and off-target profiles. Without head-to-head data, assuming functional equivalence between these analogs introduces procurement risk for lead optimization or SAR studies.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide vs. Closest Analogs


Meta-Acetylphenyl vs. Para-Acetylphenyl Substitution: Impact on Hydrogen-Bonding Capacity and Predicted Kinase Selectivity

The target compound positions the acetyl group at the meta position of the anilide ring, whereas the closest commercially available analog, N-(4-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, places it at the para position. This positional isomerism alters the spatial orientation of the hydrogen-bond acceptor carbonyl. In pyridazinone-based kinase inhibitors, meta-substituted anilides have been associated with enhanced selectivity for Btk over EGFR compared to para-substituted congeners, though direct quantitative comparison for this specific pair is not available in the public domain [1].

Kinase inhibition Structure-activity relationship Hydrogen bonding

4-Fluorophenyl vs. 4-Chlorophenyl on Pyridazinone C3: Electronic Effects on Aromatic Stacking and Metabolic Stability

The 4-fluorophenyl substituent on the target compound imparts distinct electronic properties compared to the 4-chlorophenyl analog (CAS 946321-33-1). Fluorine's strong electronegativity and small van der Waals radius (1.47 Å vs. 1.75 Å for chlorine) reduce the electron density of the attached phenyl ring, potentially weakening π-π stacking interactions with aromatic residues in kinase ATP-binding pockets while enhancing oxidative metabolic stability by blocking para-hydroxylation [1]. In pyridazinone series, 4-fluoro substitution has been correlated with improved microsomal half-life compared to 4-chloro and 4-methyl congeners, though the magnitude is substituent- and scaffold-dependent.

Metabolic stability Fluorine substitution Cytochrome P450

Butanamide Linker Length vs. Acetamide Linker: Conformational Flexibility and Target Binding Entropy

The target compound incorporates a butanamide linker (four methylene units) connecting the pyridazinone nitrogen to the 3-acetylphenyl amide, whereas the acetamide analog N-(3-acetylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide contains only a single methylene spacer. Increased linker length generally provides greater conformational flexibility, which can be advantageous for bridging two binding pockets but may incur an entropic penalty upon binding. Class-level SAR in pyridazinone kinase inhibitors indicates that butanamide-linked compounds achieve superior potency against Btk compared to acetamide-linked analogs when the target binding site requires an extended conformation [1].

Linker optimization Conformational entropy Drug design

Molecular Weight and Lipophilicity Positioning Relative to Lead-Like Chemical Space

With a molecular weight of 393.4 g/mol and a predicted logP of approximately 3.0–3.5, the target compound resides near the boundary of lead-like chemical space (MW < 400; logP < 4) . This positioning contrasts with bulkier analogs such as N-(3-acetylphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide (MW > 430), which exceed lead-like thresholds. The combination of the 4-fluorophenyl group—a well-validated metabolic blocking strategy—and the moderate molecular weight makes this compound suitable as a starting point for fragment-to-lead or hit-to-lead optimization without the molecular obesity that plagues many commercial screening compounds.

Drug-likeness Lipophilicity Lead optimization

Recommended Research and Industrial Application Scenarios for N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 946321-32-0)


Kinase Inhibitor Screening Libraries Targeting Btk, CDK2, or Met

The pyridazinone core is a validated kinase inhibitor scaffold, with multiple patent disclosures demonstrating potent Btk, CDK2, and Met inhibition by structurally related compounds [1]. The target compound's specific combination of a 4-fluorophenyl group, meta-acetylphenyl amide, and butanamide linker maps onto SAR space associated with Btk selectivity. Procurement of this compound for kinase panel screening is justified when the screening cascade requires a compound with both hydrogen-bond donor (amide NH) and acceptor (acetyl carbonyl, pyridazinone oxygen) functionality positioned for interaction with the hinge region and an adjacent hydrophobic pocket.

Structure-Activity Relationship (SAR) Studies on N-Aryl Substitution in Pyridazinone Amides

The meta-acetylphenyl group represents a distinct electronic and steric environment compared to commonly employed para-acetylphenyl or unsubstituted phenyl analogs [1]. Systematic SAR exploration around the N-aryl amide substituent requires access to the meta isomer to fully map the structure-activity landscape. The compound enables direct paired comparison with its para-acetyl isomer (CAS 946321-92-2) and its 3,5-dimethylphenyl analog to deconvolve the contributions of hydrogen bonding, steric bulk, and electronic effects to target potency and selectivity.

Fluorine-Probe Studies for Metabolic Stability Optimization

The 4-fluorophenyl substituent provides a direct comparator for matched molecular pair analysis with the corresponding 4-chlorophenyl, 4-methylphenyl, and unsubstituted phenyl analogs [1]. This enables quantitative assessment of the impact of para-halogen substitution on microsomal stability, CYP inhibition, and plasma protein binding within the pyridazinone butanamide series. Such studies are essential for developing predictive models of fluorine substitution effects that can guide lead optimization across multiple chemotypes.

Chemical Biology Tool Compound Development for Pyridazinone Target Deconvolution

When used alongside structurally matched inactive or less potent analogs (e.g., the acetamide-linked variant), this compound can serve as a tool molecule for chemical genetic target identification studies [1]. The presence of the acetyl group provides a potential handle for affinity-based proteomics (e.g., photoaffinity labeling after further derivatization), and the fluorine atom enables 19F NMR-based binding assays for direct measurement of target engagement in complex biological matrices.

Quote Request

Request a Quote for N-(3-acetylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.